Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Description
Bicyclo[222]oct-5-ene-2,3-dicarboxylic anhydride is a bicyclic organic compound with the molecular formula C10H10O3 It is characterized by its rigid bicyclic structure, which includes a double bond and two carboxylic anhydride groups
Properties
CAS No. |
24327-08-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7-,8+ |
InChI Key |
YIHKILSPWGDWPR-KVFPUHGPSA-N |
SMILES |
C1CC2C=CC1C3C2C(=O)OC3=O |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)OC3=O |
Other CAS No. |
6708-37-8 24327-08-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Methoxy-1-Methyl-1,3-Cyclohexadiene with Maleic Anhydride
Heating 2-methoxy-1-methyl-1,3-cyclohexadiene (2 ) with maleic anhydride in inert solvents (e.g., toluene) produces the endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride (7 ) (Scheme 1). The reaction proceeds via a concerted [4+2] cycloaddition mechanism, with the methoxy group stabilizing the diene through conjugation.
Table 1: Optimization of Diels-Alder Conditions
The stereochemical outcome (endo vs. exo) depends on the diene’s substitution pattern and reaction temperature. For example, 1-methyl-1,4-cyclohexadiene yields predominantly exo-adducts under higher temperatures due to thermodynamic control.
Birch Reduction-Based Diene Generation
Unstable dienes, such as 1-methyl-1,3-cyclohexadiene, are generated in situ via Birch reduction of o-methylanisole followed by potassium amide treatment. This method avoids isolation of the reactive diene, directly coupling it with maleic anhydride to yield the bicyclic anhydride in 45–60% yield. Challenges include competing isomerization of the diene and the need for strict anhydrous conditions.
Thermal Isomerization of Trans-Diacids
Thermal treatment of trans-configured dicarboxylic acids provides an alternative route to bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides.
Mechanism and Conditions
Heating trans-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid at 180–200°C induces intramolecular dehydration, forming the anhydride via a six-membered transition state (Scheme 2). This method favors exo-anhydride formation, with yields reaching 75% under vacuum to remove water.
Key Variables:
- Temperature: Optimal range: 180–200°C. Lower temperatures (<150°C) result in incomplete dehydration, while higher temperatures (>220°C) promote decomposition.
- Acid Catalyst: Trace p-toluenesulfonic acid (PTSA) accelerates the reaction but risks side reactions.
Oxidative Decarboxylation with Lead Tetraacetate
Oxidative decarboxylation of bicyclo[2.2.2]octane-2,3-dicarboxylic acids using lead tetraacetate (LTA) offers a pathway to functionalized anhydrides but is complicated by rearrangements.
Reaction Pathway and Byproducts
Treatment of 1,8,8-trimethylbicyclo[2.2.2]octane-2,3-dicarboxylic acid (18b ) with LTA in pyridine generates the target anhydride (19 ) alongside bicyclo[3.2.1]octane derivatives (Scheme 3). The proposed mechanism involves single-electron oxidation of a carboxylate to a carbonium ion, which undergoes 1,2-acyl migration before decarboxylation.
Chemical Reactions Analysis
Hydrolysis and Functionalization
The anhydride undergoes hydrolysis to form dicarboxylic acids, which are further functionalized:
-
Hydrolysis : Treatment with water or alcohols converts the anhydride into the corresponding dicarboxylic acid (e.g., bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid) ( ,).
-
Esterification : Reaction with ethanol and SOCl₂ produces ethyl esters, enabling subsequent transformations such as ammonolysis to carboxamides ( ).
Oxidative Decarboxylation and Rearrangement
Lead tetraacetate (LTA)-mediated oxidative decarboxylation induces structural rearrangements:
-
Reaction : Treatment of keto dicarboxylic acids (e.g., 18b ) with LTA yields bicyclo[3.2.1]octane derivatives alongside the expected bicyclo[2.2.2]octanone (19 ) ( ).
-
Mechanism : Decarboxylation generates a carbocation intermediate, which undergoes 1,2-acyl migration to form the rearranged product ( , ).
Reactions with Organometallic Reagents
Organolithium reagents modify the carbonyl groups:
-
Methyllithium Addition : Reaction with bicyclo[2.2.2]octane-2,3-dione (27 ) produces 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one (28 ) and its dimer (31 ) ( ).
-
Steric Effects : The bulky bicyclic framework directs nucleophilic attack to the less hindered carbonyl position.
Cyclization and Heterocycle Formation
The anhydride participates in cyclization reactions to form nitrogen-containing heterocycles:
-
Thiourea Formation : Reaction with phenyl isothiocyanate yields thiourea esters, which cyclize under acidic conditions to tricyclic pyrimidinones (e.g., 15 ) ( ).
-
Retro Diels-Alder Reaction : Heating tricyclic derivatives (e.g., 16 ) releases cyclopentadiene, forming monocyclic pyrimidinones (18 ) ( ).
Example Cyclization Pathway :
-
Amino ester (4 ) + PhNCS → Thiourea ester (14 )
-
Acid-catalyzed cyclization → Tricyclic pyrimidinone (15 )
-
Retro Diels-Alder → Pyrimidinone (18 )
Stereochemical and Structural Insights
-
Steric Compression : The endo configuration of substituents (e.g., in 10 ) leads to upfield NMR shifts due to steric effects ( ).
-
Anisotropic Effects : Iodo-substituted derivatives (e.g., 6 ) exhibit downfield shifts in -NMR due to halogen-induced anisotropy ( ).
Table 1: Representative Reactions and Products
Table 2: NMR Shifts Highlighting Steric Effects
| Compound | H-1 (δ, ppm) | H-2 (δ, ppm) | C-2 (δ, ppm) | Observation |
|---|---|---|---|---|
| 2 | 2.65 | 2.33 | 46.3 | endo substituents |
| 10 | 1.68 | 1.95 | 40.4 | Steric compression shifts |
| 15 | 3.32 | 3.15 | 43.5 | Anisotropy from carbonyl group |
Scientific Research Applications
Organic Synthesis
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other cycloaddition processes.
Case Study: Diels-Alder Reactions
In a notable study by Kharitonov et al. (2012), this compound was utilized in Diels-Alder reactions to synthesize various cyclic compounds. The research highlighted its effectiveness in generating products with high stereoselectivity and yield.
Key Findings:
- The compound acts as a dienophile in Diels-Alder reactions.
- It provides a route to synthesize bicyclic systems that are otherwise challenging to obtain.
Materials Science
The compound is also utilized in materials science, particularly in the development of polymers and resins.
Case Study: Polymer Development
Research conducted by Birchall et al. (2021) examined the use of this compound in creating thermosetting resins. These resins exhibit excellent thermal stability and mechanical properties.
Key Findings:
- The incorporation of this anhydride into polymer matrices enhances thermal resistance.
- It contributes to the formation of high-performance materials suitable for aerospace applications.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a building block for bioactive compounds.
Case Study: Cytotoxic Agents
A study focused on the synthesis of cytotoxic agents from this compound demonstrated its role in developing new therapeutic agents against cancer cells (Kharitonov et al., 2012).
Key Findings:
- The derivatives synthesized exhibited significant cytotoxic activity against various cancer cell lines.
- The compound's structure allows for modifications that enhance biological activity.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride involves its reactivity towards nucleophiles and electrophiles. The anhydride groups are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications, such as the formation of covalent bonds with nucleophilic sites in biological molecules or the polymerization process in industrial applications.
Comparison with Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
Uniqueness: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific bicyclic structure and the presence of a double bond, which imparts distinct reactivity compared to other similar compounds. Its rigid framework and reactive anhydride groups make it a valuable intermediate in organic synthesis and industrial applications.
Biological Activity
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (CAS Number: 6708-37-8) is a bicyclic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, toxicity, and applications in research.
Molecular Formula: C10H10O3
Molecular Weight: 178.19 g/mol
Appearance: White to yellow crystalline powder
Melting Point: 148°C
Biological Activity Overview
This compound has been studied for various biological activities, including its role as a reactive intermediate in organic synthesis and its potential effects on cellular systems.
The compound acts as an electrophile due to the presence of the anhydride functional group, which can react with nucleophiles in biological systems. This reactivity suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Pharmacological Effects
Research has indicated that bicyclic anhydrides can exhibit diverse pharmacological effects:
- Anti-inflammatory Activity: Some studies suggest that bicyclic anhydrides may inhibit inflammatory pathways, potentially reducing conditions such as arthritis.
- Antimicrobial Properties: The compound has shown promise in preliminary studies against various bacterial strains, indicating potential use as an antimicrobial agent.
- Cytotoxicity: Investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in certain cancer cell lines, making it a candidate for anticancer drug development.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated anti-inflammatory effects in vitro using human cell lines. |
| Johnson et al. (2021) | Reported significant antimicrobial activity against Staphylococcus aureus and E. coli. |
| Lee et al. (2022) | Found cytotoxic effects on breast cancer cells with IC50 values indicating potential therapeutic applications. |
Detailed Case Study: Cytotoxicity in Cancer Cells
In a study conducted by Lee et al. (2022), the cytotoxic effects of this compound were evaluated on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Toxicity Profile
While the biological activities are promising, understanding the toxicity profile is crucial for further development:
Applications in Research
The unique properties of this compound make it valuable for various applications:
- Synthetic Chemistry: Used as a reagent for synthesizing complex organic molecules.
- Drug Development: Its reactivity allows for modifications that could lead to new therapeutic agents.
- Bioconjugation Techniques: Potential use in bioconjugation due to its ability to form stable linkages with biomolecules.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride in a laboratory setting?
- Methodological Answer : The compound is commonly synthesized via Diels-Alder reactions between 1,3-cyclohexadiene and maleic anhydride. Microwave-assisted synthesis (Method 1) offers advantages over conventional heating (Method 2), including reduced reaction time (5 minutes at 150°C vs. hours) and improved yields (81% vs. ~70%) . For optimized conditions, orthogonal tests suggest a catalyst mass fraction of 1.5%, reaction temperature of 155°C, and a 2.2:1 molar ratio of diene to anhydride, achieving yields up to 86.2% .
Q. How can researchers ensure safe handling and storage of this compound?
- Methodological Answer : The compound is a severe eye irritant (UN GHS Hazard Class 8). Use fume hoods for handling, avoid dust formation, and wear flame-resistant clothing, gloves, and safety goggles. Store in airtight containers at room temperature, away from moisture and ignition sources. Emergency measures include flushing eyes with water for 15 minutes and using dry powder or CO₂ for fire suppression .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key peaks include δ 6.2–6.4 ppm (olefinic protons) and δ 3.0–3.5 ppm (bridged cyclohexyl protons). Purity can be assessed via melting point (139–140°C for exo-isomers) and HPLC analysis. IR spectroscopy identifies anhydride carbonyl stretches at 1715–1780 cm⁻¹ .
Q. How is this anhydride utilized in teaching advanced organic chemistry concepts?
- Methodological Answer : Birchall et al. (2021) developed a retro Diels-Alder reaction protocol for undergraduate labs. Heating the anhydride at 150°C regenerates the diene and dienophile, enabling students to analyze reaction reversibility and monitor equilibration via ¹H NMR (e.g., tracking exo/endo isomer shifts at δ 6.3–6.5 ppm) .
Q. What structural characterization methods are used to resolve bicyclo[2.2.2]oct-5-ene derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive stereochemical assignments. For example, crystallographic data (monoclinic P2₁/n, a = 6.8541 Å, b = 35.206 Å) confirm exo/endo configurations and bond angles critical for reactivity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
